

Technical Guide: 4-Chloro-5-iodopyrimidine Chemistry

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Compound of Interest

Compound Name: 4-Chloro-5-iodopyrimidine

CAS No.: 63558-65-6

Cat. No.: B1631505

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Executive Summary

4-Chloro-5-iodopyrimidine is a bifunctional electrophile serving as a linchpin in the synthesis of polysubstituted pyrimidines. Its utility stems from the electronic differentiation between the C4-Chlorine and C5-Iodine sites. This orthogonality allows for sequential functionalization: the electron-deficient C4 position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), while the C5-iodide motif serves as a premier handle for Palladium-catalyzed cross-coupling and halogen-metal exchange. This guide provides the technical roadmap for exploiting these orthogonal reactivities to construct complex drug candidates (e.g., kinase inhibitors).

Molecular Architecture & Reactivity Profile

The pyrimidine ring is electron-deficient (π -deficient), mimicking the reactivity of nitrobenzene. However, the presence of halogens at C4 and C5 creates a specific "reactivity dipole" that researchers must navigate.

Electronic Differentiation

- C4 Position (Chlorine): Located

to the ring nitrogens. The C=N bond polarization makes this carbon highly electrophilic. The C4-Cl bond is activated for S_NAr but is slower to undergo oxidative addition with Pd(0) compared to C5-I.

- C5 Position (Iodine): Located

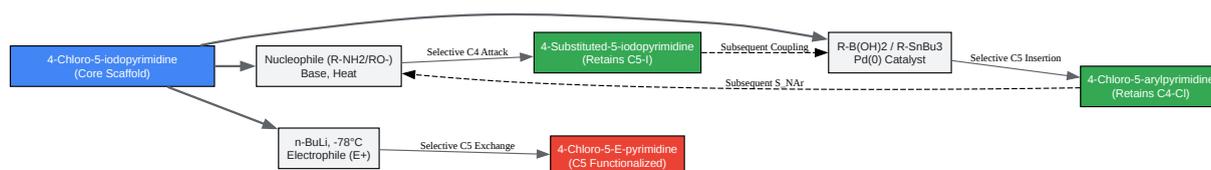
to the ring nitrogens (the "aromatic" position). It is less electrophilic towards nucleophiles but possesses a weaker C-X bond (C-I vs. C-Cl), making it the preferred site for metal insertion (oxidative addition or lithiation).

Decision Logic for Functionalization

- Pathway A (S_NAr): Nucleophiles (Amines, Alkoxides, Thiols) exclusively attack C4 first.
- Pathway B (Pd-Coupling): Palladium(0) catalysts insert into the C5-I bond first due to lower bond dissociation energy (BDE), preserving the C4-Cl handle.
- Pathway C (Lithiation): Halogen-metal exchange with n-BuLi occurs selectively at C5-I.

Reactive Workflows & Signaling Pathways

The following diagram illustrates the orthogonal reactivity logic, allowing the chemist to choose the order of operations based on the desired target structure.



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Caption: Divergent synthesis map showing site-selective functionalization of **4-chloro-5-iodopyrimidine**.

Experimental Protocols

Protocol A: Regioselective S_NAr at C4

Objective: Synthesis of 4-amino-5-iodopyrimidine derivatives. This reaction displaces the C4-chloride while leaving the C5-iodide intact for future cross-coupling.

Materials:

- **4-Chloro-5-iodopyrimidine** (1.0 equiv)[1]
- Primary Amine (e.g., Aniline or Benzylamine) (1.1 equiv)
- N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
- Solvent: Isopropanol (IPA) or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve **4-chloro-5-iodopyrimidine** (1.0 g, 4.16 mmol) in Isopropanol (10 mL).
- Addition: Add DIPEA (1.45 mL, 8.32 mmol) followed by the amine (4.58 mmol) dropwise at room temperature.
- Reaction: Heat the mixture to 80°C (oil bath). Monitor by TLC or LCMS. Conversion is typically complete within 4–6 hours.
- Workup: Cool to room temperature.
 - If product precipitates: Filter the solid, wash with cold water and cold pentane.
 - If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The reaction is driven by the formation of a Meisenheimer complex at C4. The C5-I atom, although bulky, provides an inductive electron-withdrawing effect that actually accelerates nucleophilic attack at C4 compared to a non-halogenated analog.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Synthesis of 4-chloro-5-arylpyrimidine. This reaction installs a carbon framework at C5 while preserving the C4-chloride.

Materials:

- **4-Chloro-5-iodopyrimidine** (1.0 equiv)[1]
- Arylboronic acid (1.1 equiv)
- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
- Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
- Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

- Degassing: Charge the reaction vessel with solvent and sparge with Argon/Nitrogen for 15 minutes. (Strict deoxygenation is critical to prevent homocoupling of the boronic acid).
- Assembly: Add **4-chloro-5-iodopyrimidine** (500 mg, 2.08 mmol), Arylboronic acid (2.29 mmol), and catalyst (Pd(PPh₃)₄, 120 mg).
- Activation: Add the aqueous Na₂CO₃ solution.
- Reaction: Heat to 75–80°C under an inert atmosphere for 4–12 hours.
 - Note: Avoid temperatures >100°C to prevent incidental hydrolysis or coupling at the C4-Cl position.
- Workup: Dilute with water, extract with EtOAc.
- Purification: Silica gel chromatography. The product (4-chloro-5-aryl) is often less polar than the starting material.

Physical Properties & Stability Data

Understanding the physicochemical baseline is essential for process safety and storage.

Property	Data Value	Notes
Molecular Formula	C ₄ H ₂ ClIN ₂	
Molecular Weight	240.43 g/mol	
Appearance	Pale yellow to tan solid	Darkens upon light exposure
Melting Point	102–106 °C	Varies slightly by purity; typically a crystalline solid
Boiling Point	~275 °C (at 760 mmHg)	Decomposition may occur near BP
Density	2.2 ± 0.1 g/cm ³	High density due to Iodine content
Solubility	DMSO, DMF, THF, EtOAc	Poorly soluble in water; sparingly soluble in hexanes
Storage	2–8°C, Protect from Light	Hygroscopic.[2][3][4][5] Store under inert gas (Argon)

Safety Advisory:

- **Lachrymator:** Like many halopyrimidines, this compound can be irritating to eyes and mucous membranes.[6] Handle in a fume hood.
- **Light Sensitivity:** The C-I bond is photosensitive. Long-term exposure to light releases iodine (purple discoloration) and degrades the compound.

References

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- BenchChem. Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. (Protocol reference for amino-halogenated pyrimidines). [Link](#)

Author Note: This guide synthesizes standard organometallic principles with specific substrate reactivity. Always perform a small-scale test reaction (10–50 mg) when applying these protocols to new substrates.

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